(4s)-6-Methyl-4-phenylchroman-2-one (4s)-6-Methyl-4-phenylchroman-2-one
Brand Name: Vulcanchem
CAS No.: 349547-18-8
VCID: VC21162530
InChI: InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1
SMILES: CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

(4s)-6-Methyl-4-phenylchroman-2-one

CAS No.: 349547-18-8

Cat. No.: VC21162530

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(4s)-6-Methyl-4-phenylchroman-2-one - 349547-18-8

CAS No. 349547-18-8
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Standard InChI InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1
Standard InChI Key SUHIZPDCJOQZLN-ZDUSSCGKSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3
SMILES CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3

Chemical Identity and Structure

Molecular Characteristics

(4s)-6-Methyl-4-phenylchroman-2-one is identified by several key molecular parameters that define its chemical identity. The compound is formally known by its CAS number 349547-18-8 and possesses the molecular formula C16H14O2 with a precise molecular weight of 238.28 g/mol . The structure comprises a chroman ring system with a carbonyl group at the 2-position, forming a lactone functionality that characterizes the chromanone class. The phenyl substituent at the 4-position and the methyl group at the 6-position are key structural features that distinguish this particular chromanone derivative from others in its class .

The compound is also known by several synonyms, including (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one, (S)-6-Methyl-4-phenylchroman-2-one, 6-methyl-4-(s)-phenyl-dihydrocumarin, and 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one . These alternative names reflect different naming conventions in chemical nomenclature but refer to the same molecular entity. The InChI (International Chemical Identifier) representation of the compound is InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1, which provides a standardized method for representing the chemical structure .

Physical and Chemical Properties

The physical and chemical properties of (4s)-6-Methyl-4-phenylchroman-2-one provide essential information for researchers working with this compound. While some properties are specific to the (4S) isomer, others may be inferred from closely related compounds such as the (4R) enantiomer or the racemic mixture. The key physical and chemical properties of (4s)-6-Methyl-4-phenylchroman-2-one and related compounds are summarized in Table 1 below .

Table 1: Physical and Chemical Properties of (4s)-6-Methyl-4-phenylchroman-2-one and Related Compounds

Property(4S) Isomer (CAS: 349547-18-8)(4R) Isomer (CAS: 827007-19-2)Racemic Form (CAS: 40546-94-9)
Molecular FormulaC16H14O2C16H14O2C16H14O2
Molecular Weight238.28 g/mol238.28 g/mol238.28 g/mol
Physical StateSolidSolidSolid
Melting PointNot specifically reportedNot specifically reported82°C
Boiling PointNot specifically reported351.1°C at 760 mmHg230°C
DensityNot specifically reported1.166 g/cm³Not specifically reported
Flash PointNot specifically reported146.3°CNot specifically reported
LogPNot specifically reported3.436Not specifically reported
PSANot specifically reported26.30000Not specifically reported
Index of RefractionNot specifically reported1.595Not specifically reported

The compound is characterized by its lactone functionality, which is susceptible to nucleophilic attack under basic conditions, potentially leading to ring-opening reactions. This reactivity is typical of chromanones and related lactones. The presence of the phenyl group at the 4-position and the methyl group at the 6-position contributes to the compound's lipophilicity, as indicated by the LogP value of 3.436 reported for the (4R) isomer, suggesting moderate lipophilicity that may influence its solubility and biological membrane permeability .

Synthesis Methods

General Synthetic Approaches

The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one can be achieved through various methodologies, reflecting the compound's importance in organic chemistry and medicinal research. One of the fundamental approaches involves cyclization reactions of phenolic compounds with ketones, which establish the basic chromanone scaffold. These reactions typically require careful control of reaction conditions to ensure proper ring formation and stereochemical outcomes. The synthesis typically begins with appropriate phenol derivatives containing the methyl group at the desired position, which then undergo reactions to introduce the phenyl group and form the lactone ring with the correct stereochemistry at the 4-position .

Another approach utilizes Friedel-Crafts acylation reactions, where a phenol derivative undergoes acylation in the presence of Lewis acids such as aluminum chloride (AlCl3). This step is crucial for introducing the ketone functionality necessary for chromanone formation. Subsequent transformations can then be performed to establish the desired stereochemistry at the 4-position. These synthetic pathways often involve multiple steps, with careful consideration of reaction conditions to optimize yields and stereoselectivity.

Enantioselective Synthesis

Given the importance of stereochemistry in determining the biological activity of (4s)-6-Methyl-4-phenylchroman-2-one, enantioselective synthesis methods are particularly valuable. One reported approach involves the use of acetylacetonatobis(ethylene)rhodium(I) catalyst combined with 3-(diphenylphosphaneyl)-4-(2-(diphenylphosphaneyl)naphthalen-1-yl)-5-phenyl-1H-pyrazole in a solvent system of 1,4-dioxane and water. This reaction is conducted at 90°C under inert atmosphere conditions and has achieved an impressive 88% enantiomeric excess (ee), indicating high stereoselectivity for the desired (4S) isomer .

Recent research by Wu et al. (2023) has further refined enantioselective synthesis approaches for this class of compounds, demonstrating the ongoing interest in developing efficient methods for producing enantiomerically pure chromanones. These advancements in synthetic methodology provide researchers with improved tools for accessing (4s)-6-Methyl-4-phenylchroman-2-one with high optical purity for further studies of its biological activities and potential applications .

Structure-Activity Relationships

The structure-activity relationships (SAR) of chromanones like (4s)-6-Methyl-4-phenylchroman-2-one provide crucial insights into how structural features influence biological activity. The benzopyran ring system forms the core scaffold that contributes to the compound's diverse biological activities. The lactone moiety at the 2-position is particularly important, as it can interact with nucleophilic residues in biological targets, potentially forming covalent bonds or participating in hydrogen bonding interactions. This feature is common to many biologically active lactones and contributes significantly to their mechanisms of action .

The phenyl substituent at the 4-position introduces lipophilicity and potential for π-π interactions with aromatic amino acid residues in target proteins. These interactions can enhance binding affinity and specificity. Additionally, the stereochemistry at this position, specifically the (4S) configuration in (4s)-6-Methyl-4-phenylchroman-2-one, creates a three-dimensional arrangement that may be optimal for interaction with specific biological targets.

The methyl group at the 6-position, while seemingly a minor structural feature, can significantly influence the compound's properties and activity. This substituent can affect electron distribution in the aromatic ring, potentially altering reactivity and binding interactions. It may also contribute to the compound's lipophilicity and influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Understanding these structure-activity relationships is vital for medicinal chemists seeking to develop derivatives with enhanced biological activity or improved drug-like properties. By systematically modifying structural features and examining the resulting changes in activity, researchers can optimize compounds for specific therapeutic applications.

Current Research Trends

Recent research on (4s)-6-Methyl-4-phenylchroman-2-one and related chromanones has focused on several key areas. One significant trend is the development of improved synthetic methodologies, particularly enantioselective approaches that provide access to optically pure material. The work by Wu et al. (2023) exemplifies this trend, demonstrating sophisticated catalyst systems capable of achieving high enantiomeric excess in the synthesis of chromanones. These advances in synthetic methodology are crucial for supporting biological studies that require enantiomerically pure compounds .

Another important research direction involves exploring the potential anti-cancer properties of chromanones. Studies have shown that compounds in this class can interact with cancer-related proteins, such as MDM2, suggesting potential applications in cancer therapy. The specific mechanisms by which these compounds exert their effects, as well as their selectivity for cancer cells over normal cells, are active areas of investigation.

Research is also examining the structure-activity relationships of chromanones in greater detail, seeking to understand how specific structural features influence biological activity. This work involves synthesizing series of analogues with systematic variations in structure and evaluating their biological effects. Such studies can provide valuable insights for the rational design of improved compounds with enhanced potency, selectivity, or pharmacokinetic properties .

These research trends reflect the ongoing interest in (4s)-6-Methyl-4-phenylchroman-2-one and related compounds as important scaffolds in medicinal chemistry. As research continues to advance, our understanding of the biological activities and potential applications of these compounds will likely expand, potentially leading to new therapeutic agents.

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